2-[4-(morpholin-4-yl)benzoyl]-6-phenyl-2-azaspiro[3.3]heptane
Description
2-[4-(Morpholin-4-yl)benzoyl]-6-phenyl-2-azaspiro[3.3]heptane is a spirocyclic compound featuring a 2-azaspiro[3.3]heptane core substituted at position 2 with a 4-morpholinylbenzoyl group and at position 6 with a phenyl group.
Properties
IUPAC Name |
(4-morpholin-4-ylphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-22(19-6-8-21(9-7-19)24-10-12-27-13-11-24)25-16-23(17-25)14-20(15-23)18-4-2-1-3-5-18/h1-9,20H,10-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIYTQBFNFHFTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)N3CC4(C3)CC(C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations in the Spirocyclic Core
The spiro[3.3]heptane system can incorporate heteroatoms (N, O) at different positions, altering electronic and steric properties. Key analogs include:
Key Observations :
Substituent Diversity and Functional Group Impact
Variations at positions 2 and 6 significantly alter physicochemical and biological properties:
Key Observations :
Key Observations :
- The target compound’s synthesis likely faces challenges in regioselective acylation and purification due to the bulky morpholinylbenzoyl group.
- Scalable routes (e.g., ) highlight cost-effective alkylation strategies, whereas niche compounds () rely on specialized reagents .
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